molecular formula C7H10O4 B1361529 Cyclopentane-1,1-dicarboxylic acid CAS No. 5802-65-3

Cyclopentane-1,1-dicarboxylic acid

Cat. No. B1361529
CAS RN: 5802-65-3
M. Wt: 158.15 g/mol
InChI Key: YZFOGXKZTWZVFN-UHFFFAOYSA-N
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Description

Cyclopentane-1,1-dicarboxylic acid is an organic compound . It has been used in the preparation of bis (Amino Acid) derivatives as inhibitors of human immunodeficiency virus replication and use for treatment of HIV infection .


Synthesis Analysis

The synthesis of Cyclopentane-1,1-dicarboxylic acid involves several procedures . One successful multi-step synthesis includes the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), a highly improved isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst, conversion of CPDO into cyclopentane-1,3-dioxime (CPDX), and a mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA .


Molecular Structure Analysis

The molecular structure of Cyclopentane-1,1-dicarboxylic acid is represented by the Inchi Code: 1S/C7H10O4/c8-5 (9)7 (6 (10)11)3-1-2-4-7/h1-4H2, (H,8,9) (H,10,11) and the Inchi key is YZFOGXKZTWZVFN-UHFFFAOYSA-N . The molecular weight is 158.15 .


Physical And Chemical Properties Analysis

Cyclopentane-1,1-dicarboxylic acid is a solid at room temperature . It has a molecular weight of 158.15 .

Scientific Research Applications

Pharmaceutical Research

Cyclopentane-1,1-dicarboxylic acid plays a significant role in pharmaceutical research due to its potential as a building block for drug development. Its structure allows for the synthesis of various pharmacologically active molecules. For instance, it can be used to create small molecule inhibitors that target specific enzymes or receptors within the body . Additionally, its dicarboxylic nature makes it a candidate for prodrug formulations, where it can enhance the solubility and bioavailability of therapeutic agents .

Materials Science

In the field of materials science, cyclopentane-1,1-dicarboxylic acid contributes to the synthesis of novel polymers and resins. Its incorporation into polymer chains can alter the physical properties of materials, such as increasing flexibility or improving thermal stability . This compound is also investigated for its use in creating biodegradable plastics, offering a more sustainable option for material production .

Cosmetics Industry

Cyclopentane-1,1-dicarboxylic acid finds applications in the cosmetics industry as an intermediate in the synthesis of emollients and skin conditioning agents . Its ability to bind moisture and form stable emulsions makes it valuable in formulating creams, lotions, and other skincare products. It may also serve as a pH adjuster or buffering agent to maintain the desired acidity of cosmetic formulations .

Chemical Synthesis

This compound is extensively used in organic synthesis, serving as a precursor for a wide range of chemical reactions. It is particularly useful in cycloaddition reactions, which are pivotal in constructing complex cyclic structures found in natural products and active pharmaceutical ingredients . Its dicarboxylic acid groups also allow for functionalization, enabling chemists to introduce various functional groups into the cyclopentane ring .

Analytical Chemistry

In analytical chemistry, cyclopentane-1,1-dicarboxylic acid can be used as a standard or reference compound in chromatographic analysis and mass spectrometry . It helps in the calibration of instruments and validation of analytical methods, ensuring accurate and reliable measurements. Moreover, it may act as a derivatization agent to improve the detection and quantification of analytes .

Life Science Research

Within life science research, cyclopentane-1,1-dicarboxylic acid is utilized in the study of metabolic pathways and enzyme mechanisms . It can act as a substrate or inhibitor in enzymatic assays to explore the function of metabolic enzymes. Additionally, it’s used in cell culture studies to investigate cellular uptake mechanisms and the impact of dicarboxylic acids on cell physiology .

Safety and Hazards

The safety data sheet for Cyclopentane-1,1-dicarboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

cyclopentane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFOGXKZTWZVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901708
Record name NoName_846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentane-1,1-dicarboxylic acid

CAS RN

5802-65-3
Record name 5802-65-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: CPDA serves as a key ligand in the synthesis of platinum(II) complexes, mimicking the structural features of established platinum-based anticancer drugs like carboplatin and oxaliplatin [, ]. These complexes have shown promising in vitro and in vivo activity against various cancer cell lines, including gastric, colon, and lung cancers []. CPDA's role lies in its ability to coordinate with platinum, influencing the complex's overall structure and potentially its interaction with biological targets.

A: CPDA possesses two carboxyl groups attached to the same carbon atom of the cyclopentane ring. This structural feature allows it to act as a bidentate ligand, readily forming complexes with metal ions. For instance, in silver(I) complexes, CPDA bridges silver ions, leading to the formation of coordination polymers with notable silver-silver interactions []. These interactions, significantly shorter than in metallic silver, contribute to the complexes' unique structural properties and potentially influence their biological activity.

A: While specific SAR studies focusing solely on CPDA modifications might be limited in the provided literature, research highlights the importance of the cyclopentane ring and the dicarboxylate functionality for biological activity. For instance, the platinum(II) complex incorporating CPDA (QLNC-801) displayed significant in vitro and in vivo antitumor activity []. This suggests that the overall structure, particularly the presence of the cyclopentane ring and the spatial arrangement of the carboxylate groups, contributes to its interaction with biological targets. Further research exploring systematic modifications of the CPDA scaffold could provide valuable insights into the SAR and guide the development of more potent and selective compounds.

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